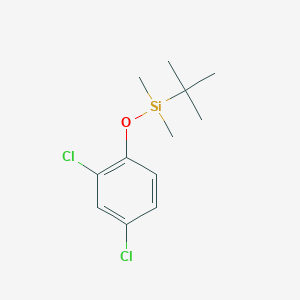

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane

概要

説明

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is an organosilicon compound that features a tert-butyl group, two chlorine atoms, and a phenoxy group attached to a dimethylsilane moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane typically involves the reaction of 2,4-dichlorophenol with tert-butyl-dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:

2,4-Dichlorophenol+Tert-butyl-dimethylchlorosilaneBasethis compound+HCl

Industrial Production Methods

Industrial production of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

化学反応の分析

Types of Reactions

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The compound can be reduced to form different silane derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

Substitution: Formation of tert-butyl-(2,4-diamino-phenoxy)-dimethyl-silane.

Oxidation: Formation of tert-butyl-(2,4-dichloro-quinone)-dimethyl-silane.

Reduction: Formation of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane derivatives with reduced functional groups.

科学的研究の応用

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane has several applications in scientific research:

Organic Synthesis: Used as a protecting group for phenols and alcohols in complex organic synthesis.

Materials Science: Employed in the synthesis of silicon-based polymers and materials with unique properties.

Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

作用機序

The mechanism of action of tert-butyl-(2,4-dichloro-phenoxy)-dimethyl-silane involves its interaction with various molecular targets. The phenoxy group can interact with enzymes and receptors, while the silane moiety can form stable bonds with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, and receptor modulation.

類似化合物との比較

Similar Compounds

2,4-Dichlorophenoxyacetic acid: A herbicide with similar phenoxy and dichloro groups.

Tert-butyl-dimethylsilyl chloride: A silane compound with a tert-butyl group but lacking the phenoxy and dichloro groups.

Triclosan: An antimicrobial agent with a similar dichlorophenoxy structure.

Uniqueness

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane is unique due to its combination of a tert-butyl group, dichloro-phenoxy group, and dimethylsilane moiety

生物活性

Tert-butyl(2,4-dichlorophenoxy)dimethylsilane (TBDMS) is a silane compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and relevant case studies concerning the compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its silane backbone combined with a dichlorophenoxy group. The chemical structure can be represented as follows:

- Molecular Formula : C12H18Cl2O2Si

- Molecular Weight : 303.25 g/mol

The presence of the tert-butyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions.

Synthesis

The synthesis of TBDMS typically involves the reaction of 2,4-dichlorophenol with tert-butyl dimethylsilyl chloride in the presence of a base. This method allows for the selective attachment of the silane moiety to the phenolic compound, resulting in a product that retains the biological activity associated with both functional groups.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of TBDMS against various pathogens. For instance, compounds with similar structures have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.39 to 3.12 mg/L for Staphylococcus strains, indicating potent antibacterial effects .

| Pathogen | MIC (mg/L) | Reference |

|---|---|---|

| Methicillin-sensitive S. aureus | 0.39 - 1.56 | |

| Methicillin-resistant S. aureus | 0.39 - 3.12 | |

| Enterococcus faecalis | 6.25 |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of TBDMS. In vitro studies have shown that while some derivatives exhibit strong antimicrobial activity, they also demonstrate acceptable cytotoxicity levels against normal human lung fibroblasts (MRC-5), with IC50 values exceeding 12.3 mg/L . This suggests a favorable therapeutic window for further development.

Case Studies and Research Findings

- Antifungal Activity : A study investigating derivatives of phenolic compounds found that certain analogs exhibited significant antifungal properties alongside antioxidant activities, suggesting potential applications in food preservation and medicine .

- Neuroprotective Potential : Compounds structurally related to TBDMS have been evaluated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s disease. These studies indicate that certain silane derivatives may inhibit pathways leading to neurofibrillary tangle formation, a hallmark of Alzheimer’s pathology .

- Natural Sources and Bioactivities : Research has documented the presence of similar phenolic compounds in various natural sources, which exhibit a range of bioactivities including autotoxicity and antimicrobial properties . This emphasizes the ecological relevance and potential therapeutic applications of TBDMS.

特性

IUPAC Name |

tert-butyl-(2,4-dichlorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl2OSi/c1-12(2,3)16(4,5)15-11-7-6-9(13)8-10(11)14/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWHLWFKXXRKHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。